molecular formula C18H24O6 B1263769 8'-Hydroxyzearalanone

8'-Hydroxyzearalanone

Cat. No. B1263769
M. Wt: 336.4 g/mol
InChI Key: MCIYWNAGEOPYMI-ZSOXZCCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8'-Hydroxyzearalanone is a natural product found in Penicillium with data available.

Scientific Research Applications

Isolation from Marine-Derived Fungus

8'-Hydroxyzearalanone has been identified as a derivative from the marine-derived fungus Penicillium sp. This compound, along with others, was isolated and its structure elucidated through spectroscopic methods, highlighting its significance in marine microbiology and organic chemistry (Yang et al., 2008).

Therapeutic Potential in Cancer Research

Studies have shown the potential of this compound derivatives in enhancing the cytotoxicity of anticancer drugs. For instance, 8-hydroxydaidzein, an isoflavone, exhibited synergy with epirubicin in increasing the production of reactive oxygen species, thereby intensifying the drug's cytotoxicity in human colon adenocarcinoma cells (Lo, 2012).

Neuroprotective Applications

The homologous ligand 2-[(dimethylamino)methyl]-8-hydroxyquinoline, a compound related to this compound, has been proposed for Alzheimer's disease treatment. It forms complexes with metal ions and shows neuroprotective and neuroregenerative effects, suggesting its potential application in neurodegenerative disease research (Kenche et al., 2013).

Anti-Inflammatory and Antioxidant Properties

This compound derivatives like 8-Hydroxydaidzein have been studied for their anti-inflammatory and antioxidant effects. Research on activated macrophage-like RAW264.7 cells has demonstrated the compound's ability to reduce inflammation and oxidative stress, suggesting applications in cosmetics or anti-inflammatory drug development (Kim et al., 2018).

Role in Estrogen Receptor Binding

Research from 1978 indicated that this compound lacks binding ability to estrogen receptors in the uterus, distinguishing it from other zearalenone derivatives and suggesting a unique biological activity that could be relevant in hormonal studies (Kiang et al., 1978).

Potential in Metallosupramolecular Chemistry

This compound and its derivatives have been explored in metallosupramolecular chemistry due to their ability to complex with various metal ions. This opens up possibilities for the development of new supramolecular sensors and emitting devices (Albrecht et al., 2008).

properties

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

(4S)-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione

InChI

InChI=1S/C18H24O6/c1-11-7-14(20)9-13(19)6-4-2-3-5-12-8-15(21)10-16(22)17(12)18(23)24-11/h8,10-11,14,20-22H,2-7,9H2,1H3/t11-,14?/m0/s1

InChI Key

MCIYWNAGEOPYMI-ZSOXZCCMSA-N

Isomeric SMILES

C[C@H]1CC(CC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Canonical SMILES

CC1CC(CC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

synonyms

8'-hydroxyzearalanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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